L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-] is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an ornithine backbone modified with an imino(nitroamino)methyl group and a quinolinylsulfonyl group. These modifications impart distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-] involves multiple steps, starting with the protection of the ornithine amino groups. The imino(nitroamino)methyl group is introduced through a series of nitration and reduction reactions. The quinolinylsulfonyl group is then attached using sulfonylation reactions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Advanced purification techniques, including chromatography and crystallization, are employed to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The quinolinylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects through multiple mechanisms, including:
Molecular Targets: It interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including nitric oxide synthesis and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Ornithine,n5-[imino(nitroamino)methyl]-L-ornithyl-N5-[imino(nitroamino)methyl]-
- NG-nitro-L-arginine (N5-[imino(nitroamino)methyl]-L-ornithine)
Uniqueness
L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-] is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These properties make it particularly valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C16H20N6O6S |
---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C16H20N6O6S/c1-10-8-11-4-2-6-13(14(11)19-9-10)29(27,28)21-12(15(23)24)5-3-7-18-16(17)20-22(25)26/h2,4,6,8-9,12,21H,3,5,7H2,1H3,(H,23,24)(H3,17,18,20)/t12-/m0/s1 |
InChI-Schlüssel |
AXYQNWAIBCSELU-LBPRGKRZSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O)N=C1 |
Kanonische SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.